4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-12-4-2-3-11(16)10(12)8-17/h2-7H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBRXKBMKJELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2=C(C(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoroaniline with formaldehyde to introduce the aminomethyl group. This intermediate is then reacted with 3-methoxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the fluorophenoxy and methoxybenzoic acid moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic Acid
- Structure: Lacks the phenoxy and aminomethyl groups present in the target compound.
- Properties : Simpler structure with lower molecular weight (170.13 g/mol) and higher solubility in polar solvents due to fewer hydrophobic substituents.
4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid
- Structure: Replaces the aminomethyl-fluorophenoxy group with a biphenyl-4-yloxy substituent.
- Activity : Potent human prostatic 5-α-reductase inhibitor, highlighting the importance of extended aromatic systems for enzyme binding .
Phenoxy-Substituted Bioactive Compounds
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic Acid
- Structure: Contains a chloro-substituted phenyl ring instead of the aminomethyl group.
- Physicochemical Properties: Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to the aminomethyl group, which could act as a hydrogen bond donor .
Glycosylated and Natural Product Derivatives
4-[6-O-(4-Hydroxy-3,5-dimethoxybenzoyl)-β-d-glucopyranosyloxy]-3-methoxybenzoic Acid
- Source : Isolated from Iris japonica (butterfly flower).
- Structure : Features a glycosyloxy group, enhancing hydrophilicity and bioavailability.
Structural and Functional Analysis Table
Key Research Findings and Implications
Substituent Effects on Bioactivity: Fluorine and methoxy groups enhance electronegativity and metabolic stability, common in enzyme inhibitors (e.g., 5-α-reductase inhibitors) . Aminomethyl groups may improve target binding via hydrogen bonding, a feature absent in simpler analogs like 3-fluoro-4-methoxybenzoic acid .
Natural vs. Synthetic Derivatives: Glycosylated benzoic acids (e.g., compound from Iris japonica) exhibit antioxidant properties but lack the synthetic modifications (e.g., fluorophenoxy groups) for targeted enzyme inhibition .
Biological Activity
4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid can be represented as follows:
- Molecular Formula : C15H16FNO3
- Molecular Weight : 277.29 g/mol
The compound features a methoxy group (-OCH₃), a fluorophenyl moiety, and an aminomethyl substituent, which may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against various cancer cell lines, including MDA-MB-468 (breast cancer) and HT29 (colon cancer). These compounds demonstrated low micromolar GI50 values, indicating potent growth inhibition in these cell lines .
The proposed mechanism through which 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid exerts its effects may involve the inhibition of specific enzymes or pathways crucial for tumor growth. Similar compounds have been shown to interact with cytochrome P450 enzymes, enhancing their bioactivation and subsequent cytotoxic effects on cancer cells .
In Vitro Studies
-
Study on MDA-MB-468 Cells :
- Objective : To evaluate the cytotoxic effects of 4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid.
- Method : The compound was administered to MDA-MB-468 cells at varying concentrations.
- Results : Significant growth inhibition was observed, with GI50 values indicating high potency.
-
Colon Cancer Cell Line (HT29) :
- Objective : Assess the efficacy against colon cancer cells.
- Method : Treatment with the compound over a 72-hour period.
- Results : Notable reduction in cell viability was recorded, suggesting potential as a therapeutic agent against colorectal cancers.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
